molecular formula C20H38O2 B12693157 Meadowlactone, (S)- CAS No. 85535-79-1

Meadowlactone, (S)-

Cat. No.: B12693157
CAS No.: 85535-79-1
M. Wt: 310.5 g/mol
InChI Key: LLPDOHGLBDHCJZ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Meadowlactone, (S)-, is synthesized through the intramolecular condensation of the 5-hydroxy and carboxy groups of 5-hydroxyicosanoic acid . This reaction typically involves the use of a dehydrating agent to facilitate the formation of the lactone ring.

Industrial Production Methods

Industrial production of Meadowlactone, (S)-, involves the extraction of Meadowfoam fatty acid from the seeds of the Meadowfoam plant. The fatty acid is then subjected to chemical reactions to form the lactone ring, resulting in the production of Meadowlactone, (S)- .

Chemical Reactions Analysis

Types of Reactions

Meadowlactone, (S)-, undergoes various chemical reactions, including:

    Oxidation: Meadowlactone, (S)-, can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Meadowlactone, (S)-, can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .

Scientific Research Applications

Meadowlactone, (S)-, has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Meadowfoam Seed Oil: Contains similar fatty acids but lacks the lactone ring structure.

    Other Lactones: Compounds such as gamma-lactones and delta-lactones share similar ring structures but differ in their specific chemical properties and biological activities.

Uniqueness

Meadowlactone, (S)-, is unique due to its combination of a long fatty acid chain and a cyclical lactone ring, which provides both hydrophilic and lipophilic properties. This dual nature allows it to offer balanced moisturization and improve skin elasticity, making it particularly valuable in cosmetic and personal care applications .

Properties

CAS No.

85535-79-1

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

(6S)-6-pentadecyloxan-2-one

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h19H,2-18H2,1H3/t19-/m0/s1

InChI Key

LLPDOHGLBDHCJZ-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]1CCCC(=O)O1

Canonical SMILES

CCCCCCCCCCCCCCCC1CCCC(=O)O1

Origin of Product

United States

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